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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-nitroaniline

Cat. No.: B1597862 Get Quote

An In-Depth Technical Guide to the Chemistry and Application of the Organic Building Block: 2-
Chloro-5-fluoro-4-nitroaniline

Abstract
2-Chloro-5-fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as

a critical building block in modern organic synthesis. Its unique substitution pattern, featuring

chloro, fluoro, nitro, and amino groups, offers a versatile platform for constructing complex

molecular architectures. The electron-withdrawing nature of the nitro group powerfully activates

the molecule for nucleophilic aromatic substitution at the C2 position, while the three distinct

functional groups provide orthogonal handles for sequential chemical modifications. This guide

provides an in-depth analysis of the compound's properties, synthesis, core reactivity, and

applications, with a focus on mechanistic principles and practical experimental protocols for

researchers in drug discovery and materials science.

Physicochemical Properties and Safety Profile
A thorough understanding of a building block's physical and chemical properties is fundamental

to its effective use in synthesis. 2-Chloro-5-fluoro-4-nitroaniline is a solid at room

temperature with solubility in common organic solvents like DMSO, DMF, and hot alcohols.
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Property Value Source

Molecular Formula C₆H₄ClFN₂O₂

Molecular Weight 190.56 g/mol

CAS Number 62786-67-0

Appearance
Yellow to orange crystalline

powder

Melting Point 164-168 °C

Purity Typically >98%

Safety Information: This compound is classified as an irritant and requires careful handling in a

well-ventilated fume hood with appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. For detailed handling and disposal information, consult

the Safety Data Sheet (SDS) from the supplier.

Synthesis of 2-Chloro-5-fluoro-4-nitroaniline
The most common laboratory and industrial synthesis of 2-Chloro-5-fluoro-4-nitroaniline
involves the selective amination of a dichlorinated precursor, 1,4-dichloro-2-fluoro-5-

nitrobenzene. The key to this synthesis is the differential reactivity of the two chlorine atoms.

The chlorine at C4 is highly activated by the para-nitro group, making it significantly more

susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C1.

Mechanism and Rationale: The reaction proceeds via an SNAr mechanism. Aqueous ammonia

acts as the nucleophile, attacking the electron-deficient C4 position. The strong electron-

withdrawing effect of the nitro group stabilizes the negatively charged intermediate (a

Meisenheimer complex), facilitating the displacement of the chloride leaving group. The choice

of aqueous ammonia and a controlled temperature profile ensures high selectivity for the

mono-amination product, preventing the unwanted substitution of the second chlorine atom.
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1,4-Dichloro-2-fluoro-5-nitrobenzene

Nucleophilic Attack & Chloride Displacement (SNAr)

Aqueous Ammonia (NH₃)

2-Chloro-5-fluoro-4-nitroanilineSelective Mono-amination

Figure 1. Synthetic workflow for 2-Chloro-5-fluoro-4-nitroaniline.

Click to download full resolution via product page

Core Reactivity and Strategic Application
The synthetic utility of 2-Chloro-5-fluoro-4-nitroaniline stems from the distinct reactivity of its

functional groups, which can be addressed in a controlled, stepwise manner.

Reduction of the Nitro Group
The transformation of the nitro group into an amine is a pivotal step, yielding 4-chloro-2-fluoro-

1,5-diaminobenzene. This diamine is a classic precursor for the formation of heterocyclic rings,

particularly benzimidazoles.

Experimental Considerations:

Tin(II) Chloride (SnCl₂): A common and effective method that works well on a lab scale. The

reaction is typically run in acidic media (HCl) or ethanol.

Catalytic Hydrogenation (H₂/Pd-C): A clean and high-yielding method, ideal for larger scales.

However, it requires specialized hydrogenation equipment and carries a risk of

dehalogenation, particularly de-chlorination, if reaction conditions are not carefully controlled.

Iron in Acetic Acid (Fe/CH₃COOH): An older, but cost-effective and reliable method. The

reaction generates iron salts that must be removed during workup.
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The choice of reagent depends on the scale of the reaction, available equipment, and the

sensitivity of other functional groups in the molecule. For most applications where subsequent

reactions are planned, SnCl₂ provides a robust and convenient option.

2-Chloro-5-fluoro-4-nitroaniline Nitro Group Reduction 4-Chloro-2-fluoro-1,5-diaminobenzenee.g., SnCl₂/HCl or H₂/Pd-C

Figure 2. Key transformation to the corresponding diamine.

Click to download full resolution via product page

Nucleophilic Aromatic Substitution (SNAr) at the Chloro
Group
The chlorine atom at C2 is activated for SNAr by the adjacent nitro group. This allows for the

introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build

molecular complexity. This reaction is often performed before the nitro group reduction to avoid

competing side reactions with the more nucleophilic aniline that is formed post-reduction.

Mechanistic Rationale: The rate of substitution is highly dependent on the nucleophilicity of the

incoming group and the stability of the Meisenheimer intermediate. The reaction is typically

performed in polar aprotic solvents like DMF or DMSO, which can solvate the cation of the

nucleophile salt, thereby increasing the nucleophile's reactivity.

Application in Heterocycle Synthesis: The
Benzimidazole Scaffold
A primary application of this building block is in the synthesis of substituted benzimidazoles, a

privileged scaffold in medicinal chemistry found in numerous approved drugs. The general

workflow involves two key steps:

Nitro Reduction: As described above, the nitroaniline is reduced to the diamine.
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Condensation and Cyclization: The resulting 4-chloro-2-fluoro-1,5-diaminobenzene is

condensed with an aldehyde or carboxylic acid (or its derivative). The reaction, often

promoted by acid catalysis (like the Phillips condensation), proceeds via the formation of a

Schiff base followed by intramolecular cyclization and dehydration to form the aromatic

benzimidazole ring system.

2-Chloro-5-fluoro-4-nitroaniline

Step 1: Nitro Reduction
(e.g., SnCl₂/HCl)

4-Chloro-2-fluoro-1,5-diaminobenzene

Step 2: Condensation/Cyclization
(with R-CHO or R-COOH)

Substituted Chloro-Fluoro-Benzimidazole

Figure 3. Workflow for benzimidazole synthesis.

Click to download full resolution via product page

Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized

based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-5-nitroaniline
via Nitro Reduction
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a reliable

lab-scale method.
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Materials:

2-Chloro-5-fluoro-4-nitroaniline (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

Ethanol (EtOH)

Concentrated Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate solution (NaHCO₃)

Ethyl Acetate (EtOAc)

Brine

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-
Chloro-5-fluoro-4-nitroaniline (1.0 eq) and ethanol (approx. 10 mL per gram of starting

material).

Stir the suspension and add Tin(II) chloride dihydrate (4.0 eq).

Carefully add concentrated HCl (approx. 0.5 mL) to initiate the reaction. The reaction is

exothermic.

Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC (e.g., 3:1

Hexanes:EtOAc) until the starting material is consumed (typically 2-4 hours).

Cool the reaction mixture to room temperature and then place it in an ice bath.

Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is

~8. Caution: Vigorous gas evolution (CO₂) will occur.

Transfer the resulting slurry to a separatory funnel and extract with ethyl acetate (3 x volume

of ethanol used).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

The product, 4-chloro-2-fluoro-1,5-diaminobenzene, can be purified by column

chromatography on silica gel if necessary.

Conclusion
2-Chloro-5-fluoro-4-nitroaniline is a powerful and versatile building block whose value lies in

its dense and strategically arranged functional groups. The ability to perform selective nitro

reduction, engage in SNAr chemistry at the chloro position, and leverage the resulting diamine

for heterocycle synthesis makes it an indispensable tool for medicinal chemists and material

scientists. A thorough understanding of the mechanistic principles governing its reactivity allows

for the rational design of complex synthetic routes to novel and valuable molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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